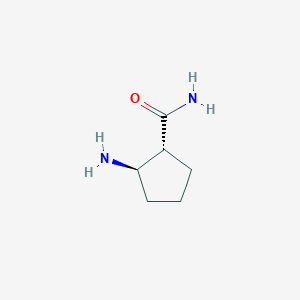

(1R,2R)-2-Aminocyclopentanecarboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(1R,2R)-2-aminocyclopentane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m1/s1 |

InChI Key |

FUGFTUCRJJFPES-RFZPGFLSSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C(=O)N |

Canonical SMILES |

C1CC(C(C1)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Approaches

Chemoenzymatic Pathways for Stereocontrol

Chemoenzymatic synthesis represents a powerful strategy, merging the selectivity of biocatalysts with traditional organic chemistry to achieve high levels of stereocontrol. In the synthesis of (1R,2R)-2-Aminocyclopentanecarboxamide, enzymatic kinetic resolution is a key chemoenzymatic approach. This technique utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Lipases, a class of hydrolase enzymes, are particularly effective for these resolutions due to their stability in organic solvents and broad substrate tolerance. The kinetic resolution of racemic trans-2-aminocyclopentanecarboxamide has been successfully accomplished through lipase-catalyzed N-acylation. researchgate.net

Detailed research has shown that Candida antarctica lipase (B570770) B (CAL-B) is a highly efficient biocatalyst for this transformation. researchgate.net In a systematic study, various lipases were screened for the N-acylation of racemic trans-2-aminocyclopentanecarboxamide with 2,2,2-trifluoroethyl butanoate as the acyl donor. The reaction involves the selective acylation of the (1R,2R)-enantiomer, leaving the unreacted (1S,2S)-enantiomer. CAL-B demonstrated superior enantioselectivity (E > 200) and yielded products with excellent enantiomeric excess (ee). researchgate.net

The choice of solvent and temperature was also found to be critical. A solvent mixture of tert-butyl methyl ether and tert-amyl alcohol (1:1) at 48°C provided optimal conditions for the CAL-B-catalyzed resolution. researchgate.net In contrast, other enzymes such as Pseudomonas cepacia lipase (Lipase PS) and Candida antarctica lipase A (CAL-A) showed significantly lower reactivity and enantioselectivity for this specific substrate. researchgate.net

The findings highlight the efficacy of CAL-B in selectively acylating the (1R,2R)-enantiomer, enabling its separation from the (1S,2S)-enantiomer. This chemoenzymatic pathway provides an effective method for accessing the enantiomerically pure this compound precursor. researchgate.net

Interactive Data Table: Lipase-Catalyzed Kinetic Resolution of rac-trans-2-Aminocyclopentanecarboxamide researchgate.net

| Entry | Enzyme | Time (h) | Conversion (%) | ee of (1S,2S)-substrate (%) | ee of (1R,2R)-product (%) | E-value |

| 1 | CAL-B | 5 | 50 | 99 | >99 | >200 |

| 2 | Lipase PS | 2 | 38 | 50 | 81 | 16 ± 2 |

| 3 | Lipase PS-C II | 2 | 49 | 83 | 85 | 25 ± 8 |

Advanced Stereochemical and Structural Characterization

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the exact spatial arrangement of its atoms. wikipedia.org For (1R,2R)-2-Aminocyclopentanecarboxamide, this involves confirming the 'R' configuration at both carbon 1 (bearing the carboxamide group) and carbon 2 (bearing the amino group), as defined by the Cahn-Ingold-Prelog priority rules. libretexts.org

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule. nih.gov This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of the spatial arrangement of every atom. mdpi.comresearchgate.net

For this compound, a successful crystallographic analysis would yield the exact bond lengths, bond angles, and torsion angles. Crucially, it would confirm the trans relationship between the amino and carboxamide groups, where they are situated on opposite faces of the cyclopentane (B165970) ring. By employing anomalous dispersion techniques, the absolute stereochemistry at the C1 and C2 centers can be unequivocally assigned as R,R. nih.gov The resulting data provides an indisputable structural model for the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₁₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.12 |

| c (Å) | 14.55 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 696.4 |

| Z (molecules per cell) | 4 |

| Flack Parameter | 0.05(3) |

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing valuable information about its stereochemistry. cas.cz

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. bhu.ac.inbiologic.net Chiral compounds exhibit a characteristic ORD curve. In regions far from an electronic absorption band, this curve is a plain curve. However, within an absorption band, the curve becomes anomalous, showing a distinct peak and trough known as a Cotton effect. pbsiddhartha.ac.inslideshare.net

For this compound, the ORD spectrum would be expected to show a specific Cotton effect associated with the n→π* electronic transition of the carboxamide chromophore. The sign of this Cotton effect (positive or negative) is directly related to the stereochemical environment of the chromophore, and thus can be used to help deduce the absolute configuration of the molecule when compared with structurally related compounds or theoretical models. slideshare.net

Circular Dichroism (CD) spectroscopy is a related and often more direct technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com A CD spectrum consists of positive or negative peaks (also known as Cotton effects) in the regions of UV-Vis absorption. nih.gov These spectra are unique fingerprints of a specific enantiomer. mdpi.com

The CD spectrum of this compound would display a distinct signal corresponding to the electronic transitions of the carboxamide group. The sign and magnitude of the observed Cotton effect provide critical information about the absolute configuration. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the R,R configuration can be confidently confirmed. ru.nl

Hypothetical CD Spectral Data for this compound

| Electronic Transition | Wavelength (λₘₐₓ) | Molar Ellipticity (θ) [deg·cm²/dmol] |

| n → π* | ~220 nm | Positive |

Chiroptical Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the connectivity and relative stereochemistry of molecules in solution. multiscreensite.com

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment and number of unique atoms in the molecule. libretexts.org However, for detailed stereochemical analysis, two-dimensional (2D) techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. wikipedia.org For this compound, COSY would be used to map the proton connectivity around the cyclopentane ring, confirming the adjacency of the protons on C1 and C2 and their respective couplings to other protons on the ring. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining relative stereochemistry as it identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.netlongdom.org For the trans configuration of this compound, the proton attached to C1 (H1) and the proton attached to C2 (H2) are on opposite faces of the ring. Therefore, a key diagnostic feature in the NOESY spectrum would be the absence of a cross-peak between H1 and H2. Conversely, a NOESY correlation would be expected between H1 and adjacent ring protons on the same face, and between H2 and its neighbors on the opposite face, providing definitive proof of the trans arrangement. libretexts.org

Hypothetical ¹H NMR and NOESY Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Key NOESY Correlations (Observed Cross-Peaks) |

| H1 (on C1) | ~2.8 | H5a |

| H2 (on C2) | ~3.5 | H3a |

| H3a, H3b | ~1.8-2.0 | H2, H4a, H4b |

| H4a, H4b | ~1.6-1.8 | H3a, H3b, H5a, H5b |

| H5a, H5b | ~1.9-2.1 | H1, H4a, H4b |

| Key Finding | No cross-peak between H1 and H2 |

Chiral Solvating Agents in NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral solvating agents (CSAs), is a powerful and rapid method for determining enantiomeric ratios. semmelweis.hu This technique relies on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of the CSA. semmelweis.hunih.gov These diastereomeric complexes are non-equivalent in the NMR environment, leading to the resolution of signals for the respective enantiomers.

For a racemic or enantiomerically enriched sample of 2-Aminocyclopentanecarboxamide, a suitable CSA, such as an enantiopure chiral acid or alcohol like (R)-(+)-1,1'-bi-2-naphthol (BINOL), would be added directly to the NMR tube. semmelweis.huscielo.br The CSA interacts with the (1R,2R) and (1S,2S) enantiomers through non-covalent interactions, such as hydrogen bonding with the amine and amide groups. This interaction forms two distinct diastereomeric solvates that exhibit different chemical shifts (δ) for corresponding protons in the ¹H NMR spectrum.

The most significant chemical shift non-equivalence (ΔΔδ) is often observed for protons adjacent to the stereogenic centers. By integrating the areas of the separated signals, the enantiomeric excess (ee) of the sample can be accurately quantified. The choice of solvent (e.g., CDCl₃, C₆D₆) and the molar ratio of CSA to analyte are critical parameters that are optimized to maximize the spectral resolution. semmelweis.hu

Table 1: Representative ¹H NMR Data for Enantiomeric Discrimination using a Chiral Solvating Agent (CSA)

| Proton | δ (ppm) for (1R,2R)-enantiomer | δ (ppm) for (1S,2S)-enantiomer | Chemical Shift Difference (ΔΔδ, ppm) |

| H2 (CH-NH₂) | 3.95 | 3.92 | 0.03 |

| H1 (CH-CONH₂) | 2.98 | 3.01 | 0.03 |

| Amide NHₐ | 7.51 | 7.48 | 0.03 |

| Amide NHₑ | 6.98 | 7.02 | 0.04 |

Note: Data are hypothetical and serve to illustrate the principle of NMR chiral discrimination. Actual chemical shifts and differences will vary based on the specific CSA, solvent, and experimental conditions used.

Mass Spectrometry for High-Resolution Molecular Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass measurements with high accuracy (typically <5 ppm error), allowing for the confident determination of the molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ of 2-Aminocyclopentanecarboxamide (C₆H₁₂N₂O) is 129.1022 Da.

Tandem mass spectrometry (MS/MS) provides further structural verification through controlled fragmentation of the molecular ion. frontierspartnerships.org In a collision-induced dissociation (CID) experiment, the protonated molecule is fragmented, and the resulting product ions are analyzed. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include the neutral loss of ammonia (B1221849) (NH₃, 17.03 Da) from the primary amine or amide, and the loss of the entire carboxamide group (-CONH₂, 44.02 Da). libretexts.orgmiamioh.edu The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.govchemguide.co.uk

Advanced MS techniques can also be used for chiral differentiation, where enantiomers are distinguished by forming diastereomeric complexes with a chiral reference compound, which then exhibit different fragmentation behaviors. researchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.1022 |

| [M+Na]⁺ | C₆H₁₂N₂ONa⁺ | 151.0842 |

| [M-NH₃+H]⁺ | C₆H₁₀NO⁺ | 112.0757 |

Chromatographic Techniques for Stereoisomer Analysis

Chromatographic methods are central to the analysis of stereoisomers, providing the means to separate enantiomers and accurately determine their purity. americanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most widely employed techniques for this purpose.

Chiral HPLC is the gold standard for determining the enantiomeric purity of non-volatile compounds like this compound. nih.govresearchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.com

Commonly used CSPs for the separation of amino acids and their derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (e.g., teicoplanin), and ligand-exchange principles. sigmaaldrich.commdpi.comspringernature.com For 2-Aminocyclopentanecarboxamide, a polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), would likely provide effective separation under normal-phase or polar-organic mobile phase conditions (e.g., hexane/isopropanol or pure alcohol). yakhak.orgresearchgate.netasianpubs.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. researchgate.net

Table 3: Representative Chiral HPLC Separation Parameters

| Enantiomer | Retention Time (t R), min |

| (1S,2S)-2-Aminocyclopentanecarboxamide | 8.54 |

| This compound | 10.21 |

| Parameter | Value |

| Selectivity Factor (α) | 1.25 |

| Resolution (Rₛ) | 2.15 |

Note: Data are hypothetical, based on typical separations of similar compounds. Actual values depend on the specific column, mobile phase, flow rate, and temperature.

Gas chromatography on a chiral stationary phase is a highly efficient method for the separation of volatile chiral compounds. uni-muenchen.de For a compound like this compound, which has limited volatility due to its polar amine and amide groups, a derivatization step is typically required prior to analysis. researchgate.net This involves converting the polar functional groups into less polar, more volatile moieties. A common approach is N-acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyryl chloride (HFBC). nih.gov

Once derivatized, the sample is injected onto a capillary GC column containing a chiral stationary phase, often a derivatized cyclodextrin. uni-muenchen.dewiley.com The diastereomeric interactions between the derivatized enantiomers and the chiral selector of the stationary phase cause them to elute at different times, allowing for their separation and quantification. The high resolution of capillary GC often results in excellent separation of enantiomers. researchgate.net

Table 4: Representative Chiral GC Analysis Data (Post-Derivatization)

| Derivatized Enantiomer | Retention Time (t R), min |

| N,N'-bis(TFA)-(1S,2S)-isomer | 15.33 |

| N,N'-bis(TFA)-(1R,2R)-isomer | 15.89 |

| Parameter | Value |

| Selectivity Factor (α) | 1.04 |

Note: Data are hypothetical and assume a derivatization step (e.g., with trifluoroacetic anhydride). Actual retention times and selectivity depend on the derivative, column, and temperature program.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Chemical Modifications of the (1R,2R)-Aminocyclopentanecarboxamide Scaffold

Systematic modification of the (1R,2R)-2-Aminocyclopentanecarboxamide scaffold is a cornerstone of rational drug design, aimed at enhancing potency, selectivity, and pharmacokinetic properties. A common application for scaffolds containing a primary amine is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The amine group typically anchors the inhibitor to the S1 pocket of the DPP-4 enzyme. SAR studies in this context often explore modifications at both the amine and the carboxamide moieties, as well as on the cyclopentane (B165970) ring itself.

Key modifications and their typical impact on activity include:

N-Acylation of the Amino Group: The primary amine is frequently substituted with various groups to interact with the S2 pocket of the target enzyme. For instance, in DPP-4 inhibitors, introducing small, hydrophobic, or aromatic groups can significantly enhance binding affinity.

Derivatization of the Carboxamide: The carboxamide group can be modified to explore interactions with other regions of the binding site or to modulate physicochemical properties like solubility and membrane permeability. For example, alkylation of the amide nitrogen (R' in the table below) can influence hydrogen bonding capacity and steric interactions.

Substitution on the Cyclopentane Ring: Adding substituents to the remaining carbon atoms of the cyclopentane ring can be used to fine-tune the molecule's conformation and explore additional binding pockets, potentially increasing potency and selectivity.

These systematic explorations allow medicinal chemists to build a comprehensive understanding of the chemical space around the scaffold and identify key structural features required for optimal biological activity.

To illustrate the principles of SAR, the following interactive table presents hypothetical data based on common findings in the development of DPP-4 inhibitors, demonstrating how specific modifications to the this compound scaffold could influence inhibitory activity (IC50).

| Compound ID | R (Amine Substituent) | R' (Carboxamide N-Substituent) | Ring Substitution | Hypothetical DPP-4 IC50 (nM) |

| 1 | -H (unsubstituted) | -H | None | >10,000 |

| 2 | -C(=O)CH3 (Acetyl) | -H | None | 850 |

| 3 | -C(=O)c1ccccc1 (Benzoyl) | -H | None | 420 |

| 4 | -C(=O)c1ccc(F)cc1 (4-Fluorobenzoyl) | -H | None | 150 |

| 5 | -C(=O)c1ccc(F)cc1 | -CH3 | None | 210 |

| 6 | -C(=O)c1ccc(F)cc1 | -H | 4,4-difluoro | 95 |

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Impact of Stereochemistry on Molecular Recognition and Binding Interactions

Stereochemistry is a critical determinant of a molecule's biological activity, governing its three-dimensional shape and, consequently, its ability to interact with chiral biological targets like enzymes and receptors. nih.gov For 2-aminocyclopentanecarboxamide, four stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers of each other and feature a trans relationship between the amino and carboxamide groups. The (1R,2S) and (1S,2R) isomers are also an enantiomeric pair but have a cis relationship.

The rigid cyclopentane ring locks the substituents into distinct spatial orientations:

trans-Isomers (1R,2R)/(1S,2S): The amino and carboxamide groups are on opposite faces of the cyclopentane ring. This arrangement extends the pharmacophores in opposing directions, which can be ideal for spanning a binding site or mimicking the extended conformation of a peptide chain. The use of trans-2-aminocyclopentanecarboxylic acid (ACPC) as a building block in synthetic peptides is known to promote stable, well-defined secondary structures. nih.gov

cis-Isomers (1R,2S)/(1S,2R): The functional groups are on the same face of the ring. This configuration forces the substituents into a tighter turn, which may be suitable for mimicking β-turns in peptides or for interacting with adjacent pockets in a receptor.

The specific stereochemistry of the scaffold is crucial for molecular recognition. A biological receptor is a chiral environment, and it will preferentially bind to the stereoisomer that presents its functional groups in the correct orientation for optimal interaction (e.g., hydrogen bonding, hydrophobic interactions, ionic bonds). nih.gov A change from a trans to a cis isomer, or from an (R,R) to an (S,S) enantiomer, can lead to a dramatic loss of activity by misaligning these critical binding groups. biomedgrid.com In many cases, one enantiomer (the eutomer) is responsible for the desired activity, while the other (the distomer) is significantly less active or may even interact with different targets, potentially causing side effects. nih.gov

Functional Group Derivatization and Conformational Effects

Functional group derivatization involves chemically modifying the existing functional groups—the primary amine and the carboxamide—to alter the molecule's properties. These modifications can have profound effects on both the electronic and conformational characteristics of the compound.

Electronic Effects:

Amine Derivatization: Converting the primary amine to a secondary or tertiary amine, or to an amide via acylation, changes its basicity and hydrogen bonding capability. An electron-withdrawing acyl group, for example, will make the nitrogen lone pair less available for donation, eliminating its basicity and turning it into a hydrogen bond donor/acceptor site within the amide bond.

Carboxamide Derivatization: The carboxamide is a neutral functional group that acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Alkylating the nitrogen removes a hydrogen bond donor site, which can probe the necessity of this interaction for binding.

Conformational Effects: The introduction of new functional groups can influence the preferred conformation of the cyclopentane ring and any flexible side chains.

Steric Bulk: Adding bulky substituents can create steric hindrance that restricts the rotation of single bonds, locking the molecule into a more defined conformation. This can be advantageous if the locked conformation is the one required for binding (the "bioactive conformation").

Intramolecular Hydrogen Bonding: Derivatization can introduce opportunities for intramolecular hydrogen bonds. For instance, a substituent added to the amine could potentially form a hydrogen bond with the carboxamide oxygen. Such an interaction would significantly restrict the molecule's conformational freedom, pre-organizing it for receptor binding. This conformational restriction can reduce the entropic cost of binding, leading to higher affinity.

Cyclopentane Ring Conformation and its Influence on Molecular Properties

Unlike the planar representation often seen in 2D drawings, the cyclopentane ring is not flat. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds on adjacent carbon atoms. To alleviate this strain, the ring puckers into non-planar conformations. scilit.com The two most common low-energy conformations are the envelope (C_s_ symmetry) and the twist (C_2_ symmetry). nih.gov

Envelope Conformation: Four carbon atoms lie in a plane, with the fifth atom puckered out of the plane, resembling an open envelope.

Twist Conformation: Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

These conformations are very close in energy, and the cyclopentane ring is highly flexible, rapidly interconverting between them at room temperature in a process called pseudorotation.

When substituents are added to the ring, as in this compound, they can influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. In the trans configuration, the amino and carboxamide groups are typically positioned in pseudo-equatorial orientations in the envelope or twist conformations to reduce steric strain. This conformational preference orients the functional groups in a predictable manner, which is a key property for molecular design. The constrained, yet flexible, nature of the cyclopentane ring allows it to present its substituents in a well-defined spatial arrangement while still permitting minor conformational adjustments to optimize binding with a biological target.

1r,2r 2 Aminocyclopentanecarboxamide As a Versatile Molecular Scaffold

Integration into Constrained Peptide and Peptidomimetic Frameworks

The incorporation of non-natural amino acids into peptide chains is a cornerstone strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. (1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC), the precursor to the titular carboxamide, is a conformationally constrained β-amino acid that has proven invaluable in this context. nih.gov

The cyclopentane (B165970) ring locks the backbone of the amino acid, significantly reducing its rotational freedom. This constraint is highly desirable as it helps to pre-organize the peptide into a specific, predictable secondary structure. nih.gov Research has shown that oligomers composed exclusively of the trans-(1R,2R)-ACPC isomer adopt a well-defined helical structure known as a 12-helix. wisc.edursc.org This structure is characterized by a series of stable, interwoven 12-membered rings formed by hydrogen bonds between a carbonyl oxygen and an amide proton three residues away. wisc.edu

The ability to induce a stable, predictable foldamer structure makes (1R,2R)-ACPC a powerful tool for peptide design. nih.gov Unlike flexible linear peptides that exist as a multitude of conformations in solution, peptides containing this scaffold present a more uniform structure to their biological targets, which can lead to higher binding affinity and selectivity. The availability of scalable synthetic routes to produce stereochemically pure Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid has made this building block readily accessible for standard solid-phase peptide synthesis, further cementing its role in the development of novel peptidomimetics. acs.org

| Cyclic β-Amino Acid Scaffold | Ring Size | Relative Stereochemistry | Induced Secondary Structure |

|---|---|---|---|

| 2-Aminocyclopentanecarboxylic acid (ACPC) | 5-membered | trans | 12-Helix wisc.edursc.org |

| 2-Aminocyclohexanecarboxylic acid (ACHC) | 6-membered | trans | 14-Helix rsc.org |

| 2-Aminocyclobutane-1-carboxylic acid (ACBC) | 4-membered | trans | Helical Structures rsc.org |

| 2-Aminocyclopentane-1-carboxylic acid (ACPC) | 5-membered | cis | Extended Strand (Zigzag Pattern) rsc.org |

Design of Rigid Scaffolds for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. However, targeting PPIs with conventional small molecules is notoriously difficult due to the large, flat, and often featureless interfaces involved. rsc.org This challenge has spurred the development of alternative molecular strategies, including the use of rigid scaffolds to mimic key binding epitopes. nih.gov

Peptide-based inhibitors that mimic secondary structures, such as the α-helix, are a promising approach. frontiersin.orgsciencedaily.com The (1R,2R)-2-Aminocyclopentanecarboxamide scaffold is exceptionally well-suited for this purpose. The predictable 12-helical structure formed by oligomers of its precursor provides a rigid framework upon which side chains can be placed in specific spatial orientations. wisc.edu This allows for the precise positioning of functional groups to mimic the "hot spot" residues that are critical for a given PPI. By presenting a surface that complements one of the protein partners, a molecule built on this scaffold can effectively block the interaction. nih.gov

The advantage of using a constrained foldamer is that it pays a lower entropic penalty upon binding compared to a flexible linear peptide, potentially leading to much higher binding affinity. Furthermore, because β-peptides are composed of non-natural amino acids, they are highly resistant to degradation by proteases, a major limitation of natural peptide-based drugs. nih.gov The design of adaptable β-peptide scaffolds that maintain a stable 14-helical structure in aqueous solution has already led to the successful development of PPI inhibitors, and the principles are directly applicable to the 12-helix-forming (1R,2R)-ACPC system. nih.gov

Scaffold-Based Library Synthesis and Combinatorial Chemistry

The discovery of new bioactive molecules often relies on the synthesis and screening of large collections of compounds known as chemical libraries. Combinatorial chemistry provides powerful methods for rapidly generating such libraries. americanpeptidesociety.org The this compound scaffold is an ideal core structure for scaffold-based library synthesis.

The scaffold possesses two key functional handles: the primary amine and the carboxamide group (derived from a carboxylic acid precursor). This allows for a divergent synthetic approach where a common core is decorated with a wide variety of chemical building blocks. The most common method for this is the "split-and-mix" (or "split-and-pool") synthesis on a solid support. nih.govresearchgate.netnih.gov

In this process, a solid support (resin beads) is split into multiple portions. A different building block is coupled to the scaffold's amino group in each portion. Then, all the portions are pooled and mixed, ensuring a random distribution of the first-generation products. The pool is then split again for the next coupling cycle. nih.gov Repeating this process allows for the exponential generation of millions of unique compounds, with each bead ultimately carrying a single, distinct molecular entity. researchgate.net The rigid cyclopentane core ensures that the appended diversity elements are presented in a consistent, three-dimensional arrangement, increasing the likelihood of identifying high-affinity binders during screening.

Engineering of Scaffolds for Specific Physico-chemical Characteristics (e.g., Membrane Permeability)

A major hurdle in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADMET) profile of a lead compound. For peptide-based molecules, a significant challenge is achieving sufficient membrane permeability to allow for oral bioavailability or entry into cells to reach intracellular targets. nih.gov The this compound scaffold offers a stable platform upon which specific physico-chemical characteristics can be systematically engineered.

Strategies to improve the properties of peptidomimetics are well-established and can be readily applied to molecules containing the ACPC scaffold. researchgate.netresearchgate.netacs.org Key modifications focus on modulating lipophilicity and reducing the number of solvent-exposed hydrogen bond donors, which are critical factors for passive diffusion across the lipid bilayers of cell membranes. nih.gov

| Strategy | Modification | Primary Goal | Expected Outcome |

|---|---|---|---|

| Increase Lipophilicity | Incorporate hydrophobic/lipophilic side chains (e.g., alkyl, aryl groups). | Enhance passive membrane diffusion. nih.gov | Improved cell permeability and oral absorption. |

| Reduce H-Bond Donors | Backbone N-methylation. nih.gov | Mask polar amide groups, favor intramolecular H-bonds. | Increased membrane permeability. |

| Enhance Stability | Incorporate non-natural amino acids (e.g., β-amino acids, D-amino acids). acs.org | Prevent degradation by proteases. | Longer plasma half-life. |

| Improve Solubility | Introduce polar or ionizable functional groups. | Increase solubility in aqueous media for formulation. | Better handling and potential for intravenous administration. |

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are foundational for understanding the electronic properties and energetic stability of (1R,2R)-2-Aminocyclopentanecarboxamide. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule, which in turn dictates its chemical reactivity and physical properties.

Density Functional Theory (DFT) is a powerful and widely used QM method for investigating the electronic structure of molecules. For this compound, DFT calculations can determine a range of fundamental properties. These include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a key indicator of chemical reactivity and electronic excitability. Furthermore, DFT can generate an electrostatic potential map, highlighting electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule, which are crucial for predicting non-covalent interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound The following data are hypothetical and serve to illustrate the typical output of DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | +2.1 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 8.6 eV | Indicates high kinetic stability |

| Dipole Moment | 3.2 Debye | Reflects overall molecular polarity |

| Partial Charge on Amine N | -0.85 e | Site for hydrogen bond donation |

| Partial Charge on Carbonyl O | -0.60 e | Site for hydrogen bond acceptance |

The five-membered cyclopentane (B165970) ring of this compound is not planar and can adopt several puckered conformations, primarily classified as "envelope" and "twist" forms. The relative orientation of the amino and carboxamide substituents is highly dependent on this ring pucker. Conformational energy landscape analysis involves systematically calculating the energy of the molecule as a function of its geometry to identify stable, low-energy conformers. frontiersin.orgnih.gov QM methods are employed to accurately determine the relative energies of these conformers and the energy barriers that separate them. nih.gov This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them. cam.ac.uk

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents a simplified, illustrative example of a conformational analysis.

| Conformer ID | Cyclopentane Pucker | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Conf-1 | Envelope (C1-endo) | 0.00 | 75.5 |

| Conf-2 | Twist (C1-C2) | 1.15 | 13.5 |

| Conf-3 | Envelope (C3-exo) | 1.80 | 5.8 |

| Conf-4 | Twist (C3-C4) | 2.50 | 2.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.comdntb.gov.ua By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular motion and flexibility, providing a virtual movie of the molecule's behavior. frontiersin.org

The presence of a solvent, particularly water, can significantly influence the conformational preferences of a molecule through interactions like hydrogen bonding. nih.gov MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. rsc.org For this compound, the polar amine and carboxamide groups are expected to form strong hydrogen bonds with water. These interactions can stabilize certain conformations over others, potentially shifting the conformational equilibrium compared to the gas phase predicted by QM calculations. nih.gov Simulations can quantify the number and lifetime of these hydrogen bonds and track changes in key dihedral angles that define the molecule's shape.

In the context of drug discovery, this compound could act as a ligand that binds to a biological target like a protein receptor. MD simulations are instrumental in studying the stability and dynamics of such ligand-protein complexes. nih.govnih.gov After an initial binding pose is predicted by docking, an MD simulation can reveal how the ligand and protein adjust to each other over time. It can confirm the stability of key interactions (e.g., hydrogen bonds, salt bridges) and identify flexible regions of the complex, providing a more realistic and dynamic view of the binding event than static models can offer.

Table 3: Illustrative Analysis of Ligand-Target Interactions from an MD Simulation Data are hypothetical, assuming a complex between this compound and a target protein.

| Interaction Type | Interacting Groups | Target Residue | Occupancy (% of Simulation Time) |

|---|---|---|---|

| Hydrogen Bond | Ligand Amine (-NH2) | Asp-110 | 92.5% |

| Hydrogen Bond | Ligand Carbonyl (C=O) | Ser-192 | 78.1% |

| Hydrophobic Contact | Ligand Cyclopentane Ring | Trp-386 | 85.4% |

| Water-Bridged H-Bond | Ligand Carboxamide (-NH2) | Glu-205 | 45.2% |

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.govmdpi.com This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them using a function that approximates the binding free energy. Docking studies can suggest a plausible binding mode for this compound with a given target and provide an estimate of its binding affinity. mdpi.com This information is invaluable for prioritizing compounds in virtual screening campaigns and for generating hypotheses about the structural basis of molecular recognition, which can then be tested experimentally. The results typically include a docking score and a predicted binding affinity (e.g., Ki), which help rank potential ligands.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools pivotal in modern drug discovery. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For derivatives of this compound, QSAR studies are instrumental in predicting their potential therapeutic efficacy and in guiding the synthesis of more potent analogues.

A hypothetical QSAR study on a series of this compound derivatives, designed as inhibitors of Dipeptidyl Peptidase IV (DPP-4), could involve the generation of a statistically significant model through multiple linear regression (MLR). In such a model, the biological activity, expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50), is correlated with various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

The development of a robust QSAR model follows a systematic approach. mdpi.com This includes the careful selection of a training set of molecules with known biological activities, the calculation of a wide array of molecular descriptors, and the use of statistical methods to select the most relevant descriptors and build the predictive model. mdpi.com The predictive power of the resulting model is then rigorously assessed using internal and external validation techniques. mdpi.com

Key molecular descriptors that could influence the inhibitory activity of this compound derivatives against a target like DPP-4 might include:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: Properties like polarizability and distribution of charges, which are crucial for molecular interactions.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

A representative QSAR model for a series of this compound analogues might be expressed by a multiple linear regression equation similar to the following:

pIC50 = β0 + β1(logP) + β2(TPSA) + β3(NHD) + β4(MW)

Where:

pIC50 is the measure of biological activity.

logP represents the lipophilicity of the compound.

TPSA is the topological polar surface area.

NHD is the number of hydrogen bond donors.

MW is the molecular weight.

β0-β4 are the regression coefficients determined from the analysis.

The table below illustrates a hypothetical dataset for a QSAR study of this compound derivatives.

| Compound | pIC50 (Experimental) | logP | TPSA (Ų) | NHD | MW ( g/mol ) | pIC50 (Predicted) |

| 1 | 7.2 | 1.5 | 85.3 | 2 | 250.3 | 7.1 |

| 2 | 7.8 | 1.8 | 82.1 | 2 | 264.3 | 7.9 |

| 3 | 6.5 | 2.1 | 90.5 | 3 | 278.4 | 6.4 |

| 4 | 8.1 | 1.6 | 79.9 | 2 | 258.3 | 8.2 |

| 5 | 6.9 | 1.9 | 88.7 | 3 | 272.4 | 6.8 |

This model would suggest that factors such as lipophilicity, polar surface area, and hydrogen bonding capability are significant for the biological activity of these compounds. mdpi.com Such insights are invaluable for the rational design of new derivatives with potentially enhanced therapeutic properties.

Virtual Screening and Lead Optimization Strategies in silico

In silico methods, particularly virtual screening and lead optimization, have become indispensable in the early phases of drug discovery to identify and refine promising drug candidates. nih.gov These computational strategies accelerate the process by prioritizing molecules for synthesis and biological testing, thereby saving considerable time and resources.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org For a target protein like DPP-4, a structure-based virtual screening approach could be employed. This involves docking a database of compounds into the three-dimensional structure of the DPP-4 active site. nih.gov The compounds are then ranked based on their predicted binding affinity, which is calculated using a scoring function. nih.gov

A typical workflow for a virtual screening campaign to identify novel inhibitors based on the this compound scaffold would include:

Preparation of the target protein structure: Obtaining a high-resolution crystal structure of the target protein, such as DPP-4, from the Protein Data Bank. biorxiv.org

Database preparation: Assembling a library of small molecules, which could include commercially available compounds or virtually generated derivatives of the core scaffold.

Molecular docking: Docking the compounds from the library into the active site of the target protein.

Hit selection: Selecting the top-ranking compounds based on their docking scores and visual inspection of their binding poses.

The following table shows a hypothetical list of top-ranked hits from a virtual screening campaign.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Interactions |

| VS-001 | -9.5 | Hydrogen bond with Glu205, Pi-pi stacking with Phe357 |

| VS-002 | -9.2 | Hydrogen bond with Tyr662, Hydrophobic interaction with Val656 |

| VS-003 | -8.9 | Salt bridge with Arg125, Hydrogen bond with Ser630 |

| VS-004 | -8.7 | Hydrogen bond with Glu206, Pi-pi stacking with Tyr547 |

| VS-005 | -8.5 | Hydrophobic interaction with Val711, Hydrogen bond with Asn710 |

Lead Optimization

Once initial "hit" compounds are identified through virtual screening or high-throughput screening, the process of lead optimization begins. The goal of lead optimization is to modify the chemical structure of a hit compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). frontiersin.org

In silico lead optimization for derivatives of this compound would involve an iterative cycle of design, prediction, and synthesis. youtube.com Computational tools can predict how structural modifications might affect the compound's binding affinity and its ADMET properties. For example, modifying a substituent on the cyclopentane ring could be explored to enhance interactions with a specific sub-pocket of the DPP-4 active site. biorxiv.org Concurrently, computational models can predict properties such as oral bioavailability, metabolic stability, and potential toxicity, guiding the design towards candidates with a higher probability of success in later stages of drug development. nih.gov This iterative process of computational design and experimental validation is a cornerstone of modern medicinal chemistry. frontiersin.org

Advanced Analytical Methodologies in Research and Process Development

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing (1R,2R)-2-Aminocyclopentanecarboxamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying metabolites and degradation products of this compound in various matrices. The chromatographic separation, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), isolates the target analytes from the sample matrix. The tandem mass spectrometer then provides structural information through fragmentation analysis.

In a hypothetical study on the degradation of this compound under stress conditions (e.g., acid, base, oxidation, heat, and light), LC-MS/MS could be employed to identify potential degradation products. The high-resolution mass spectrometry capabilities would allow for the determination of the elemental composition of the degradants, while MS/MS fragmentation patterns would help in elucidating their structures.

Table 1: Hypothetical LC-MS/MS Data for the Analysis of this compound and Its Potential Degradation Products

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Structure |

| This compound | 5.2 | 129.102 | 112.076, 84.081, 67.054 | Parent Compound |

| Degradation Product A | 4.8 | 147.097 | 129.086, 102.055 | Hydrolyzed product (carboxylic acid) |

| Degradation Product B | 6.1 | 145.081 | 128.055, 99.065 | Oxidized product (e.g., hydroxylated) |

This table is illustrative and based on the expected behavior of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, derivatization is often necessary to improve its chromatographic behavior. iu.edujfda-online.com Common derivatization agents for primary amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). iu.edu

Once derivatized, GC-MS can be used to characterize volatile impurities or byproducts from the synthesis of this compound. The high separation efficiency of capillary GC columns combined with the structural information from the mass spectrometer allows for the confident identification of these compounds. For instance, GC-MS analysis of a derivatized sample could reveal the presence of residual starting materials or side-reaction products that are amenable to gas chromatography. researchgate.net

Table 2: Potential Volatile Derivatives of this compound for GC-MS Analysis

| Derivative | Derivatizing Agent | Expected Mass Increase (amu) | Key Mass Fragments (m/z) |

| Trimethylsilyl (TMS) derivative | BSTFA | 72 per TMS group | [M-15]+, [M-89]+ |

| Trifluoroacetyl (TFA) derivative | TFAA | 96 per TFA group | [M-69]+, [M-97]+ |

This table presents common derivatization approaches for primary amines and their expected mass spectrometric characteristics.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for High-Resolution Characterization

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, making it an invaluable tool for the unambiguous characterization of this compound. nih.govnih.govresearchgate.net This technique can provide the elemental composition of the parent molecule and its fragments with sub-ppm mass accuracy, which is crucial for confirming its chemical formula.

In research settings, FT-ICR MS can be used to:

Confirm the molecular formula: By measuring the exact mass of the protonated molecule [M+H]+, the elemental composition can be determined with high confidence.

Elucidate fragmentation pathways: The high resolution allows for the separation and identification of fragment ions with very similar masses, providing detailed structural information.

Analyze complex mixtures: The exceptional resolving power of FT-ICR MS can separate and identify components in a complex mixture without prior chromatographic separation. utsouthwestern.edu

Table 3: Theoretical High-Resolution Mass Data for this compound

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]+ | C6H13N2O+ | 129.10224 |

| [M+Na]+ | C6H12N2ONa+ | 151.08418 |

| [2M+H]+ | C12H25N4O2+ | 257.19720 |

This table provides the calculated exact masses for common adducts of the target compound, which can be verified using FT-ICR MS.

Advanced Rheological and Thermal Analysis (if relevant for solid-state forms)

The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical for its formulation, stability, and bioavailability. element.comrroij.comintertek.com Advanced rheological and thermal analysis techniques provide insights into these properties.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting point, glass transition temperature, and to study polymorphism. For this compound, DSC could be used to identify different crystalline forms and assess their thermal stability. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to quantify the amount of volatile components such as water or residual solvents.

Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique used to identify the crystalline phase of a solid material. It is the primary method for identifying and differentiating polymorphs.

Rheological Analysis: While more commonly applied to semi-solid and liquid formulations, rheological studies of concentrated suspensions of this compound could provide information on its flow behavior, which is relevant for processing and formulation. The rheological properties of gels formed by similar small molecules, such as single amino acids, have been studied to understand their mechanical properties. mdpi.com

Process Analytical Technology (PAT) for Real-Time Monitoring in Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. americanpharmaceuticalreview.comresearchgate.net The goal of PAT is to ensure final product quality by building it into the process from the start.

In the synthesis of this compound, PAT tools can be implemented for real-time monitoring and control of critical process parameters. nih.gov Examples include:

In-situ Spectroscopy (FTIR, Raman, NIR): Spectroscopic probes can be inserted directly into the reaction vessel to monitor the concentration of reactants, intermediates, and the product in real-time. This allows for the precise determination of reaction endpoints and can help to optimize reaction conditions.

On-line Chromatography: A small portion of the reaction mixture can be automatically sampled and analyzed by on-line HPLC or GC to monitor the progress of the reaction and the formation of impurities.

Mass Spectrometry: Portable mass spectrometers can be coupled to flow reactors for real-time characterization of the reaction stream. nih.gov

By implementing PAT, the synthesis of this compound can be made more efficient, consistent, and robust, leading to a higher quality product.

Table 4: Application of PAT Tools in the Synthesis of this compound

| PAT Tool | Parameter Monitored | Benefit |

| In-situ FTIR | Reactant and product concentration | Real-time reaction kinetics, endpoint determination |

| On-line HPLC | Purity, impurity profile | Immediate feedback on product quality, process control |

| Raman Spectroscopy | Crystalline form during crystallization | Control of polymorphism |

| Mass Spectrometry | Molecular weight of reactants and products | Confirmation of reaction progress and product formation |

This table outlines potential applications of PAT for enhancing the synthesis and control of the target compound.

Emerging Research Frontiers and Future Prospects

Application of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery, offering powerful solutions for designing novel molecules based on specific scaffolds like (1R,2R)-2-Aminocyclopentanecarboxamide. nih.gov These computational approaches can analyze vast datasets to identify complex patterns and predict molecular properties, significantly shortening the design-make-test-analyze cycle. nih.gov

Generative AI platforms, such as Insilico Medicine's Chemistry42, utilize a suite of algorithms including generative adversarial networks (GANs), generative autoencoders, and reinforcement learning to explore chemical space and design new molecules with desired characteristics. eurekalert.orgbioengineer.org For the this compound scaffold, these AI tools can be employed for several key tasks:

De Novo Design: AI can generate entirely new molecular structures built upon the cyclopentane (B165970) core, optimizing them for properties like binding affinity to a specific biological target, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. eurekalert.org

Scaffold Hopping: AI algorithms can identify novel core structures (scaffolds) that mimic the biological activity of known ligands while possessing different chemical features. bioengineer.orgwiley-vch.de This is crucial for developing new intellectual property and overcoming limitations of existing chemotypes. bioengineer.orgresearchgate.net

Property Optimization: By iteratively generating derivatives and scoring them based on predicted properties, ML models can guide the synthetic chemistry process toward compounds with a higher probability of success. eurekalert.org

The ultimate goal is to leverage AI to navigate the immense possibilities of chemical space efficiently, prioritizing the synthesis of compounds that are most likely to become effective therapeutics. The fusion of AI with the expertise of medicinal chemists creates a powerful synergy, accelerating the discovery of innovative drugs based on promising scaffolds. bioengineer.org

Table 1: AI and Machine Learning Strategies in Scaffold-Based Drug Design

| Strategy | Description | Application to this compound |

|---|---|---|

| Generative Models | Algorithms (e.g., GANs, VAEs) that learn from existing molecular data to create novel, valid chemical structures. eurekalert.org | Design of new derivatives with optimized potency, selectivity, and drug-like properties. |

| Scaffold Hopping | Computational technique to identify and replace a core molecular structure while retaining biological activity. bioengineer.orgwiley-vch.de | Discovery of novel, patentable chemotypes with similar or improved efficacy. |

| Predictive Modeling | Machine learning models trained to predict properties such as bioactivity, toxicity, and pharmacokinetics (ADMET). | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |

| Reinforcement Learning | An AI approach where models are trained to make decisions by rewarding desired outcomes. | Fine-tuning molecular structures to simultaneously optimize multiple parameters (e.g., potency and low toxicity). eurekalert.org |

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While the this compound scaffold holds therapeutic promise, its practical application is contingent upon the availability of efficient, scalable, and sustainable synthetic methods. Traditional multi-step syntheses can be costly, time-consuming, and generate significant chemical waste. Consequently, a key research frontier is the development of novel synthetic routes that adhere to the principles of green chemistry.

Current research in organic synthesis emphasizes methodologies that improve stereoselectivity, reduce the number of steps, and minimize environmental impact. For cyclic structures like cyclopentanes, achieving the desired stereochemistry—such as the (1R,2R) configuration—is a critical challenge. Advanced strategies that could be applied to the synthesis of this scaffold include:

Asymmetric Catalysis: Utilizing chiral catalysts to guide the formation of the desired enantiomer, thereby avoiding the need for chiral resolution steps which can be inefficient.

Kinetic Resolution: Efficiently separating enantiomers from a racemic mixture, a technique that has been successfully applied to the synthesis of other functionalized cyclopentanone (B42830) structures. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch flasks. This technology offers superior control over reaction parameters (temperature, pressure), improves safety, and can be easily scaled up. It also often leads to higher yields and purity.

Exploration of New Chemical Space through Scaffold Diversification

The core structure of this compound serves as an excellent starting point, or scaffold, for exploring new chemical space. wiley-vch.de Its rigid, sp³-rich framework provides defined three-dimensional geometry, while the amine and carboxamide functional groups act as versatile handles for introducing molecular diversity. rsc.org The goal of scaffold diversification is to systematically modify the core structure to create a library of related compounds (analogs) with a wide range of physicochemical properties and biological activities. rsc.orgnih.gov

This diversification can be achieved by:

Modifying the Amine Group: Acylation, alkylation, or sulfonylation of the primary amine can introduce a variety of substituents, altering the molecule's size, polarity, and hydrogen bonding capacity. Polymer-assisted acylation protocols have been used to create libraries based on similar aminocyclopentane diol scaffolds. rsc.org

Altering the Carboxamide Group: The amide can be modified by varying the substituent on the nitrogen atom or by replacing the amide with bioisosteric functional groups.

Substituting the Cyclopentane Ring: Introducing additional functional groups onto the cyclopentane ring itself can further explore the three-dimensional space around the scaffold, potentially leading to new interactions with a biological target.

By systematically creating a library of derivatives, researchers can conduct structure-activity relationship (SAR) studies to understand how specific chemical modifications influence biological effect. This exploration of chemical space is crucial for transforming a simple scaffold into a lead compound with optimized therapeutic properties. nih.govrsc.org

Advanced Methodologies for High-Throughput Screening of Scaffold Derivatives

Once a diverse library of compounds based on the this compound scaffold has been synthesized, the next critical step is to rapidly assess their biological activity. High-Throughput Screening (HTS) enables the testing of thousands to millions of compounds in a short period, making it an essential tool in modern drug discovery. nih.govnih.gov

HTS is characterized by a high degree of miniaturization and robotic automation, using microtiter plates in 384- or 1536-well formats to minimize reagent consumption and maximize throughput. nih.gov A wide array of assay technologies can be employed to screen derivatives of the target scaffold, depending on the biological question being addressed.

Table 2: Common High-Throughput Screening Methodologies

| Assay Type | Technology | Principle |

|---|---|---|

| Biochemical Assays | Fluorescence Polarization (FP) | Measures the binding of a small, fluorescently-labeled molecule to a larger protein. nih.gov |

| FRET / TR-FRET | Measures proximity between two molecules based on energy transfer between fluorescent dyes. nih.gov | |

| AlphaScreen | A bead-based assay that measures molecular interactions through the generation of a chemiluminescent signal. | |

| Cell-Based Assays | Reporter Gene Assays | Measures the activation or inhibition of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase). nih.gov |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure complex cellular phenotypes, such as changes in morphology or protein localization. nih.gov |

The data generated from these screens allows for the rapid identification of "hits"—compounds that exhibit the desired biological activity. These hits then become the starting point for more focused lead optimization studies. The ability to screen large, diverse libraries derived from the this compound scaffold is crucial for uncovering its therapeutic potential across a wide range of diseases. enamine.net

Integration with Automated Synthesis and Robotics

The creation of large and diverse chemical libraries for HTS is often a bottleneck in the drug discovery process. The integration of automated synthesis platforms and robotics offers a transformative solution, enabling the rapid, reliable, and reproducible production of compounds with minimal human intervention. nih.govyoutube.com

Automated synthesis systems can perform a wide range of chemical reactions, including amide bond formations, cross-couplings, and purifications. synplechem.comresearchgate.net These platforms offer several key advantages:

Increased Throughput: Robots can operate 24/7, significantly accelerating the synthesis of compound libraries compared to manual methods. youtube.com

Improved Reproducibility: Automation minimizes human error, ensuring greater consistency and reliability in synthetic outcomes. nih.gov

Parallel Synthesis: Many systems are designed for parallel synthesis, allowing for the simultaneous creation of dozens or even hundreds of unique analogs in formats like 96-well plates. researchgate.net

Data Integration: Automated platforms can be integrated with software that plans synthetic routes and logs all experimental data, creating a comprehensive digital record. researchgate.net

Technologies like capsule-based synthesis, where pre-packaged reagents are used in an automated console, further simplify and streamline the process of creating diverse libraries of amides and other functional groups. synplechem.comresearchgate.net By applying these automated approaches to the this compound scaffold, researchers can rapidly generate the vast number of derivatives needed to fully explore its structure-activity landscape and feed the demands of high-throughput screening campaigns. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.